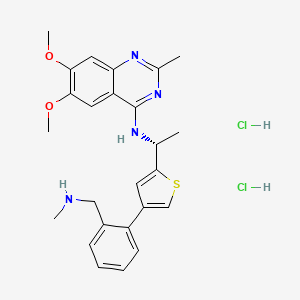
BR-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BR-1 is a novel biomediator that induces reveromycins production at the wide range of concentrations without affecting cell growth.
Wissenschaftliche Forschungsanwendungen
1. Versatile Irradiation Facility
The BR1 reactor at the Belgian Nuclear Research Centre is a versatile tool for scientific research. Its large core and flexible operation make it ideal for in-core and ex-core neutron physics experiments and various industrial applications. An MCNP model of the reactor supports experimental work with MCNP calculations (Wagemans et al., 2009).
2. Bacteriorhodopsin-based Biosensors
Research on bacteriorhodopsin (bR) has focused on developing nanobiosensor devices for environmental monitoring and testing. These biosensors could be integrated into mobile devices or bio-chips for field analysis. bR is used as an optical transducer in these applications (Bassi, 2017).
3. Brassinosteroid (BR) Signal Transduction in Plant Growth
Studies have shown that BZR1, a nuclear component of the BR signal transduction pathway, is crucial in plant growth and development. It regulates gene expression in response to BRs, playing a significant role in the feedback regulation of BR biosynthesis (Wang et al., 2002).
4. Optoelectronic Applications of Bacteriorhodopsin
Bacteriorhodopsin (BR) has been employed in optoelectronic applications due to its photoelectric and photochromic properties. Its use in energy conversion and as an element in various optical applications demonstrates the technical potential of BR in this field (Hampp, 2000).
5. Biophotonics and Biomolecular Optics
BR's role in photonic applications, such as in artificial retinas and memory devices, has been significant. Genetic engineering is crucial in optimizing BR for these applications, presenting opportunities for the development of new retinal proteins and technologies (Ranaghan et al., 2012).
6. Citizen Science in Biological Recording
The Biological Records Centre (BRC) in the UK exemplifies citizen science in biological recording. It supports a diverse range of activities, contributing to significant scientific research through data analysis and reporting (Pocock et al., 2015).
7. Study of Protein Interactions Using Br
Research involving Br as an NMR probe has provided insights into the interaction of proteins like alpha-chymotrypsin with substrates, contributing to our understanding of enzyme dynamics and interactions (Garnett et al., 1976).
8. Transcriptional Regulation by BZR1
BZR1 plays a dual role in brassinosteroid (BR) homeostasis and plant growth. It acts as a transcriptional repressor, binding to the promoters of BR biosynthetic genes and regulating BR-dependent gene expression (He et al., 2005).
9. Neutron Standard Fields at BR1 Reactor
The BR1 reactor provides a unique fast neutron field, MARK III, for integral measurements and detector calibrations. This capability enhances research in neutron physics and related fields (Wagemans et al., 2012).
10. Managing Bioinformatics Data with BRM
The Bioinformatics Resource Manager (BRM) illustrates the integration of data management, transfer, processing, and analysis in systems biology research, showcasing the importance of comprehensive computational capabilities in this field (Shah et al., 2008).
Eigenschaften
Molekularformel |
C18H13N3O |
|---|---|
Molekulargewicht |
287.322 |
IUPAC-Name |
1-Phenyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C18H13N3O/c19-18(22)15-10-13-12-8-4-5-9-14(12)20-17(13)16(21-15)11-6-2-1-3-7-11/h1-10,20H,(H2,19,22) |
InChI-Schlüssel |
WFAHTPFKLFUCRD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(C(C3=CC=CC=C3)=N1)NC4=C2C=CC=C4)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BR-1; BR 1; BR1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5S)-5-(4-chlorophenyl)-N-[4-(4-fluorophenoxy)phenyl]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192259.png)
![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)